molecular formula C16H15NO3S B2759236 N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034378-21-5

N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2759236
CAS No.: 2034378-21-5
M. Wt: 301.36
InChI Key: GYLNVCNTXUWYPA-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of benzo[b]thiophene-2-carboxamide derivatives designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines, and ultimately priming the innate immune responses to achieve valid antitumor efficacy .

Scientific Research Applications

Synthesis and Reactivity

Research on the synthesis and reactivity of compounds related to N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide has been a significant area of interest. The synthesis processes often involve coupling reactions, electrophilic substitution, and cyclization reactions, providing a foundation for exploring the chemical properties and potential applications of these compounds. For example, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, which underwent further reactions to produce various electrophilically substituted derivatives (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

Some derivatives of furan and thiophene carboxamide have been explored for their antimicrobial activity. Popiołek, Biernasiuk, and Malm (2016) designed, synthesized, and evaluated a new series of furan/thiophene-1,3-benzothiazin-4-one hybrids for in vitro antimicrobial activities, revealing significant efficacy against various bacteria and yeasts (Popiołek, Biernasiuk, & Malm, 2016).

Catalytic Reactions and Synthesis of Heterocycles

Compounds such as furan and thiophene carboxylic acids have been employed as substrates in catalytic reactions to achieve selective alkenylation. Iitsuka et al. (2013) demonstrated the regioselective C3-alkenylation of thiophene-2-carboxylic acids using a rhodium/silver-catalyzed oxidative coupling, highlighting the versatility of these compounds in synthetic chemistry (Iitsuka et al., 2013).

Anticancer and Antiangiogenic Activity

The exploration of furan and thiophene derivatives for anticancer and antiangiogenic activities has yielded promising results. Romagnoli et al. (2015) synthesized a series of 3-arylaminobenzofuran derivatives, evaluating their antiproliferative activity against cancer cells and their in vivo potency in murine models, indicating the potential therapeutic applications of these compounds (Romagnoli et al., 2015).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-13(12-6-4-8-20-12)10-17-16(18)15-9-11-5-2-3-7-14(11)21-15/h2-9,13H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLNVCNTXUWYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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